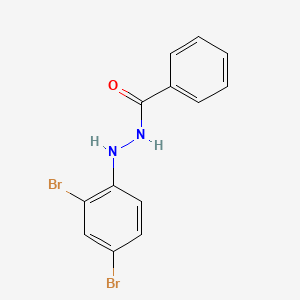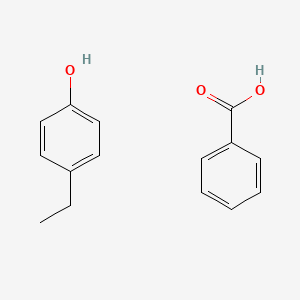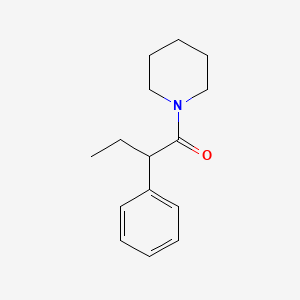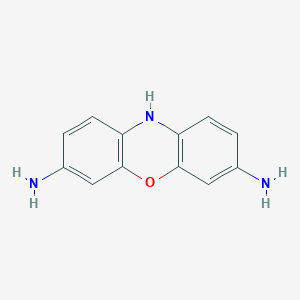![molecular formula C12H14ClN3O2 B14739586 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol CAS No. 5429-58-3](/img/structure/B14739586.png)
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is a chemical compound with the molecular formula C11H14ClN3O2. It is known for its unique structure, which includes a quinazoline ring substituted with a chlorine atom at the 7th position and an ethoxyethanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol typically involves the reaction of 7-chloroquinazoline with 2-aminoethoxyethanol. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process may require heating to facilitate the reaction and achieve a higher yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may involve the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
化学反応の分析
Types of Reactions
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxyethanol group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct chemical and biological properties .
科学的研究の応用
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets. The quinazoline ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quetiapine: A compound with a similar ethoxyethanol group but different core structure, used as an antipsychotic agent.
7-Chloroquinazolin-4-ol: A related compound with a hydroxyl group instead of the ethoxyethanol group.
Uniqueness
2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is unique due to its specific combination of the quinazoline ring and ethoxyethanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
5429-58-3 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
2-[2-[(7-chloroquinazolin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C12H14ClN3O2/c13-9-1-2-10-11(7-9)15-8-16-12(10)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16) |
InChIキー |
BSWUYGFESHTCCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


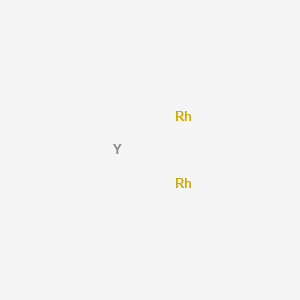
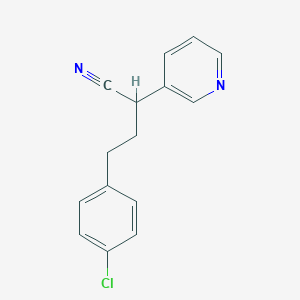
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
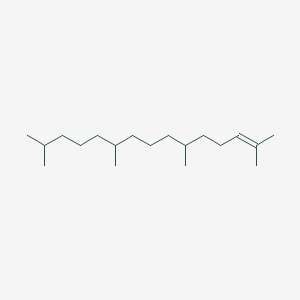

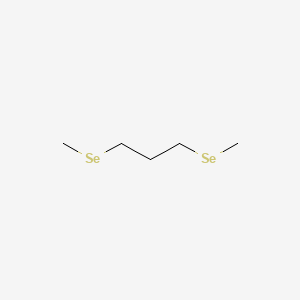
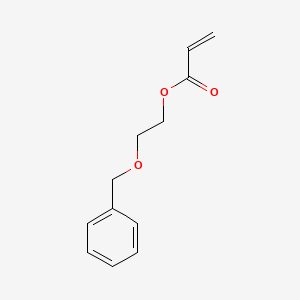
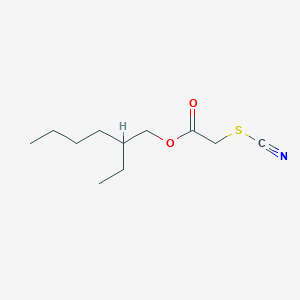
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
